molecular formula C13H21N5O2 B1392275 Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate CAS No. 1211444-09-5

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate

Cat. No. B1392275
M. Wt: 279.34 g/mol
InChI Key: QBQVUQPRZYYTGL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

This compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The reaction involves stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .


Molecular Structure Analysis

The molecular weight of Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate is 278.35 g/mol . The InChI key for this compound is RMULRXHUNOVPEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is mainly used for the synthesis of palbociclib . The reaction involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .


Physical And Chemical Properties Analysis

The compound has a high GI absorption and is a P-gp substrate . It has a consensus Log Po/w of 1.21 and a synthetic accessibility of 2.64 . The compound is soluble with a Log S (ESOL) of -2.34 .

Scientific Research Applications

“Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate” is a chemical compound used as an intermediate in organic synthesis . Here are some additional applications:

  • Synthesis of Palbociclib

    • Application : This compound is used as an intermediate in the synthesis of Palbociclib , a drug used for the treatment of HR-positive and HER2-negative breast cancer.
    • Method : The synthesis involves dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .
    • Results : The end product is Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) and is used in cancer therapy .
  • Synthesis of Bioactive Molecules

    • Application : This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
    • Results : The results would vary depending on the specific bioactive molecule being synthesized. These could include various drugs and other bioactive compounds .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to store the compound in a dark place, in an inert atmosphere, at room temperature .

Future Directions

As a pharmaceutical intermediate, Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate is mainly used for the synthesis of palbociclib . This suggests potential applications in the pharmaceutical industry, particularly in the development of treatments involving palbociclib .

properties

IUPAC Name

tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQVUQPRZYYTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 6-chloropyridazin-3-amine (2.58 g, 20 mmol) and N-Boc-piperazine (22.3 g, 120 mmol). The reaction mixture was heated at 140° C. and stirred for 2 h. It was then cooled to room temperature and the resulting solid was washed with ethyl acetate (100 mL), and the resulting residue was purified by flash column chromatography eluting with 30:1 methylene chloride/methanol to afford 330a as a yellow solid (3.5 g, 60%). MS: [M+H]+ 280.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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